6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 944900-73-6
VCID: VC2838833
InChI: InChI=1S/C9H8N2O2/c1-13-8-3-2-7-6(5-12)4-10-9(7)11-8/h2-5H,1H3,(H,10,11)
SMILES: COC1=NC2=C(C=C1)C(=CN2)C=O
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol

6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

CAS No.: 944900-73-6

Cat. No.: VC2838833

Molecular Formula: C9H8N2O2

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde - 944900-73-6

Specification

CAS No. 944900-73-6
Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
IUPAC Name 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Standard InChI InChI=1S/C9H8N2O2/c1-13-8-3-2-7-6(5-12)4-10-9(7)11-8/h2-5H,1H3,(H,10,11)
Standard InChI Key NBQVQGUZQTWSBV-UHFFFAOYSA-N
SMILES COC1=NC2=C(C=C1)C(=CN2)C=O
Canonical SMILES COC1=NC2=C(C=C1)C(=CN2)C=O

Introduction

6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic organic compound characterized by a pyridine ring fused to a pyrrole ring, with a methoxy group at the 6-position and an aldehyde group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and versatility as a synthetic intermediate.

Synthesis and Chemical Transformations

The synthesis of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves multi-step organic reactions. The choice of solvent, temperature, and catalysts is crucial for optimizing yield and purity. Industrial-scale synthesis may utilize continuous flow reactors for efficiency.

This compound can undergo various chemical transformations due to the presence of the aldehyde group, which allows for reactions such as nucleophilic addition and condensation reactions. These transformations highlight its versatility as a synthetic intermediate in organic synthesis and drug development.

Biological Activities and Applications

6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde belongs to the category of pyrrolo[2,3-b]pyridine derivatives, which are known for their biological activities, particularly in inhibiting various protein kinases. These compounds have garnered interest in medicinal chemistry due to their potential therapeutic applications, including anti-cancer properties.

The mechanism of action for compounds like 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde involves interactions with specific biological targets such as protein kinases. The presence of functional groups allows for hydrogen bonding and hydrophobic interactions with target proteins, which may lead to inhibition of kinase activity. This inhibition can disrupt signaling pathways associated with cell proliferation and survival, making these compounds potential candidates for cancer therapy.

Research Findings and Future Directions

Research on 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde and its analogs indicates that modifications to the structure can significantly influence both physical properties and reactivity. This compound's unique structure and reactivity make it a valuable asset in medicinal chemistry and related fields .

Future research directions may include exploring the compound's potential as a lead molecule in drug development, particularly in cancer therapy. Additionally, its versatility as a synthetic intermediate suggests potential applications in creating libraries of analogous compounds to probe for specific biological activities.

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